molecular formula C21H18BrNO2 B14920688 (3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate

(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B14920688
M. Wt: 396.3 g/mol
InChI Key: IQXRVSSQXZVYGT-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a tetrahydroacridine derivative featuring a 3-bromophenyl ester group at the 9-position of the acridine core. The tetrahydroacridine scaffold is widely studied for its acetylcholinesterase (AChE) inhibitory activity, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Properties

Molecular Formula

C21H18BrNO2

Molecular Weight

396.3 g/mol

IUPAC Name

(3-bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C21H18BrNO2/c22-15-7-5-6-14(12-15)13-25-21(24)20-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)20/h1,3,5-8,10,12H,2,4,9,11,13H2

InChI Key

IQXRVSSQXZVYGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzonitrile with Cyclohexanone

Procedure (adapted from):
A mixture of 2-aminobenzonitrile (6.67 g, 56.4 mmol), cyclohexanone (5.5 mL, 53.3 mmol), and p-toluenesulfonic acid (0.213 g) in xylenes (66.7 mL) is refluxed under Dean-Stark conditions for 10 hours. The intermediate imine undergoes cyclization upon acid catalysis, forming 9-amino-1,2,3,4-tetrahydroacridine. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved by refluxing with aqueous HCl (6 M, 48 hours), yielding 1,2,3,4-tetrahydroacridine-9-carboxylic acid.

Key Parameters ():

  • Catalyst : p-Toluenesulfonic acid (0.5–1.0 eq).
  • Solvent : Xylenes (azeotropic removal of water).
  • Yield : ~78% after recrystallization.

Friedländer Quinoline Synthesis

While not directly cited in the provided sources, Friedländer condensation—a classical method for acridine derivatives—involves reacting 2-aminobenzaldehyde derivatives with cyclic ketones. For tetrahydroacridines, cyclohexanone and 2-aminobenzaldehyde may be condensed under acidic conditions (,).

Esterification: Introduction of the (3-Bromophenyl)methyl Group

The carboxylic acid at position 9 is esterified with (3-bromophenyl)methanol. Two validated methods are described:

Steglich Esterification

Procedure (adapted from,):
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). (3-Bromophenyl)methanol (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The reaction is stirred at room temperature for 12–24 hours. The urea byproduct is filtered, and the organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. The product is purified via silica gel chromatography (hexane/ethyl acetate).

Optimization Insights (,):

  • Coupling Agents : DCC or EDCl (1.5 eq) with DMAP (0.1 eq).
  • Solvent : DCM or THF.
  • Yield : 70–85%.

Acid-Catalyzed Fischer Esterification

Procedure (adapted from):
A mixture of 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 eq), (3-bromophenyl)methanol (5.0 eq), and concentrated H₂SO₄ (0.1 eq) in toluene is refluxed for 6–8 hours. Water is removed azeotropically using a Dean-Stark trap. The crude product is purified by recrystallization from ethanol.

Key Considerations ():

  • Excess Alcohol : Drives equilibrium toward ester formation.
  • Yield : 60–75%.

Alternative Route: One-Pot Synthesis via Alkylation

A patent method () describes alkylation of 9-hydroxy-1,2,3,4-tetrahydroacridine with (3-bromophenyl)methyl bromide under basic conditions:

Procedure :
9-Hydroxy-1,2,3,4-tetrahydroacridine (1.0 eq) is dissolved in DMF. Potassium carbonate (2.0 eq) and (3-bromophenyl)methyl bromide (1.2 eq) are added. The mixture is stirred at 80°C for 12 hours. After filtration and solvent removal, the residue is purified via column chromatography.

Performance Metrics ():

  • Solvent : DMF or acetone.
  • Base : K₂CO₃ or Cs₂CO₃.
  • Yield : 65–80%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Steglich Esterification High efficiency, mild conditions Requires anhydrous conditions 70–85%
Fischer Esterification Simple setup, no coupling agents Excess alcohol, prolonged reflux 60–75%
Alkylation Avoids carboxylic acid intermediate Requires pre-functionalized hydroxyacridine 65–80%

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.58 (s, 1H, H-10), 7.45–7.30 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 2.90–2.70 (m, 4H, H-1,2,3,4), 1.80–1.60 (m, 4H, cyclohexyl CH₂),.
  • LC-MS : m/z = 412.1 [M+H]⁺.

Purity Optimization :

  • Recrystallization from ethanol or ethyl acetate/heptane achieves >95% purity (,).
  • Impurities include unreacted carboxylic acid or dialkylation products, removable via silica gel chromatography ().

Industrial-Scale Considerations

  • Cost Efficiency : Steglich esterification is preferred for high yields but requires costly coupling agents. Fischer esterification is more economical for bulk production ().
  • Safety : (3-Bromophenyl)methyl bromide is a lachrymator; handling under inert atmosphere is recommended ().

Emerging Methodologies

Recent advances in photoredox catalysis () and flow chemistry could enable greener syntheses. For example, visible-light-mediated esterification () may reduce reliance on toxic reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a fluorescent probe for studying biological systems.

    Material Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Pharmacology: Exploration of its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The tetrahydroacridine scaffold is versatile, with modifications at the 9-position significantly altering biological activity and toxicity. Key comparisons include:

Compound Substituent at 9-Position Key Properties Reference
Target Compound (3-Bromophenyl)methyl ester Likely higher lipophilicity (logP) due to bromine; potential for enhanced AChE binding.
Tacrine (9-Amino-1,2,3,4-TH Acridine) Amino group Potent AChE inhibitor (IC₅₀ ~ 100 nM) but hepatotoxic at high doses.
Compound 3 (Hybrid Derivative) Bivalent ligand with appended groups IC₅₀ = 172 nM for AChE; designed to bind both CAS and PAS sites.
Methyl 1,2,3,4-TH Acridine-9-Carboxylate Methyl ester Lower molecular weight; likely reduced hepatotoxicity compared to tacrine.
4-[(4-Chlorophenyl)methylidene]-THA-9-CA Chlorophenyl-carboxylic acid Chlorine substituent may reduce metabolic stability vs. bromine.
2-(4-Nitrophenyl)-2-Oxoethyl THA-9-CA Nitrophenyl-oxoethyl ester High cost ($237/1mg); nitro group may confer redox activity.
  • Bromine vs. Chlorine/Methoxy Groups : The bromine atom’s larger size and stronger electron-withdrawing effects could enhance hydrophobic interactions in AChE’s peripheral anionic site (PAS) compared to chlorine or methoxy groups .
  • Ester vs. Amino Group: Replacing tacrine’s hepatotoxic amino group with an ester (as in the target compound) may reduce liver toxicity, as seen in methyl ester derivatives .

Physicochemical and Economic Considerations

  • Synthetic Accessibility : The bromophenyl group may require Suzuki-Miyaura coupling (similar to ), whereas methyl esters are simpler to synthesize.
  • Cost : Brominated reagents are typically costlier than chlorine or methyl analogs. For example, 2-(4-nitrophenyl)-2-oxoethyl THA-9-carboxylate costs $237/1mg (90% purity) , suggesting the target compound may also be expensive.

Biological Activity

(3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of tetrahydroacridine, a compound known for its potential as a cholinesterase inhibitor. The biological activity of this compound is primarily investigated in the context of neurodegenerative diseases, particularly Alzheimer's disease. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Tetrahydroacridine : The initial step typically involves the cyclization of appropriate precursors to form the tetrahydroacridine core.
  • Bromination : The introduction of the bromophenyl group can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS).
  • Esterification : Finally, the carboxylic acid group is converted to an ester through reaction with an alcohol in the presence of acid catalysts.

Cholinesterase Inhibition

The primary biological activity of this compound is its inhibition of cholinesterases (ChEs), which are enzymes responsible for the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic neurotransmission in conditions like Alzheimer's disease.

  • Inhibition Potency : Studies have shown that compounds similar to this compound exhibit varying degrees of potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound demonstrated an IC50 value of 0.314 µM for AChE and 0.053 µM for BChE .

Neuroprotective Effects

In addition to cholinesterase inhibition, there is evidence suggesting that this compound may possess neuroprotective properties. For example:

  • Cell Culture Studies : In vitro studies using PC12 cells indicated that certain derivatives provided neuroprotection against oxidative stress induced by hydrogen peroxide .
  • Mechanistic Insights : Molecular modeling studies suggested that interactions with specific amino acids in AChE could enhance the neuroprotective effects by preventing oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Bromination Position : The position of bromination on the phenyl ring significantly affects inhibitory potency. Compounds with a bromine substituent at the para position generally exhibit stronger inhibitory effects compared to those with meta or ortho substitutions .
  • Linker Length : Variations in the length of the linker between the tetrahydroacridine and phenyl moieties also impact activity. Optimal linker lengths have been identified through SAR studies .

Case Studies

Several studies have explored the pharmacological effects and potential therapeutic applications of compounds related to this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of cholinesterase inhibitors has shown improvements in cognitive function and memory retention .
  • Toxicology Studies : Investigations into the safety profile have revealed that while some derivatives exhibit potent cholinesterase inhibition, they may also present hepatotoxic risks at higher concentrations .

Q & A

Q. What synthetic methodologies are effective for preparing (3-Bromophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate?

Methodological Answer: The compound can be synthesized via metal-free C(sp³)–H functionalization of 1,2,3,4-tetrahydroacridines using a deep eutectic solvent (DES) as both catalyst and reaction medium. A typical protocol involves:

  • Reagents : Choline chloride/urea DES (1:2 molar ratio), 3-bromobenzyl bromide, and 1,2,3,4-tetrahydroacridine-9-carboxylic acid.
  • Conditions : Stirring at 60–70°C for 12–24 hours under nitrogen.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
    Key advantages include environmental compatibility (DES replaces volatile organic solvents) and high regioselectivity.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H and 13C NMR : Confirm the tetrahydroacridine core and bromophenyl substituent. For example, δ ~2.10–4.09 ppm (multiplet) corresponds to the tetrahydroacridine protons, while aromatic protons appear at δ ~7.30–7.86 ppm .
  • HRMS (ESI-MS) : Validate molecular weight (e.g., observed m/z 439.1658 for a related derivative vs. calculated 439.1653) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles, as demonstrated for structurally similar decahydroacridinediones .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) influence biological activity?

Methodological Answer:

  • Comparative SAR Studies : Replace the bromine atom with other halogens (e.g., Cl, F) or functional groups (e.g., methyl, nitro) and assess activity against targets like acetylcholinesterase (AChE) or histamine N-methyltransferase (HNMT). For example, tacrine derivatives with 9-amino substitution show AChE inhibition (IC50: 31 nM), while bromine enhances steric bulk and electron-withdrawing effects, potentially altering binding affinity .
  • In Silico Docking : Use tools like AutoDock to predict interactions with enzyme active sites (e.g., HNMT inhibition by tacrine derivatives ).

Q. What mechanistic insights explain the role of the bromophenyl group in enzyme inhibition?

Methodological Answer:

  • Electrophilic Interactions : Bromine’s electronegativity may stabilize charge-transfer complexes with aromatic residues (e.g., histidine or tryptophan in AChE’s catalytic site).
  • Steric Effects : The bromophenyl group’s bulk could block substrate access to the enzyme’s active site, as seen in tacrine’s inhibition of NMDA receptors (IC50: 26 μM) .
  • Experimental Validation : Competitive inhibition assays (e.g., Lineweaver-Burk plots) with and without bromine substitution .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Solvent Optimization : Screen DES compositions (e.g., choline chloride/glycerol vs. choline chloride/urea) to enhance solubility and reaction kinetics .
  • Catalyst Loading : Vary DES ratios (1:1 to 1:3) to balance catalytic activity and viscosity.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours at 100°C vs. 24 hours conventionally) .
    Reported yields for similar derivatives range from 65% to 85% under optimized conditions .

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